SERT/DAT Transporter Selectivity Profile
Methyl 4-amino-2,6-dichloropyridine-3-carboxylate exhibits a 6.6-fold selectivity for serotonin transporter (SERT) inhibition over dopamine transporter (DAT) inhibition in HEK293 cells expressing human transporters, based on side-by-side assessment under identical assay conditions [1]. This selectivity profile provides a quantitative differentiation metric against structurally related aminodichloropyridine analogs lacking the 3-carboxylate ester moiety, which typically display different SERT/DAT inhibition ratios or lack dual transporter activity altogether. The direct measurement of both uptake inhibition values within the same experimental system enables direct comparison without inter-assay variability confounding [1].
| Evidence Dimension | Inhibition of radiolabeled neurotransmitter uptake at human transporters |
|---|---|
| Target Compound Data | [3H]serotonin uptake inhibition IC50 = 100 nM; [3H]dopamine uptake inhibition IC50 = 658 nM |
| Comparator Or Baseline | Comparison between SERT and DAT within the same compound (intramolecular selectivity ratio) |
| Quantified Difference | SERT/DAT selectivity ratio = 6.6-fold (658/100) |
| Conditions | HEK293 cells expressing human SERT or DAT; [3H]serotonin or [3H]dopamine as substrate |
Why This Matters
Quantitative SERT/DAT selectivity ratio of 6.6-fold guides selection for CNS programs requiring serotonin-preferring reuptake inhibition profiles, distinguishing this compound from analogs with undefined or divergent selectivity.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Inhibition of [3H]serotonin uptake at human SERT and [3H]dopamine uptake at human DAT expressed in HEK293 cells. University of Helsinki. View Source
